molecular formula C44H36P2Pt B12875452 (Phenylacetylene)bis(triphenylphosphine)platinum CAS No. 14640-28-9

(Phenylacetylene)bis(triphenylphosphine)platinum

Cat. No.: B12875452
CAS No.: 14640-28-9
M. Wt: 821.8 g/mol
InChI Key: PZZQFABBOFUAEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Phenylacetylene)bis(triphenylphosphine)platinum is a platinum-based organometallic compound. It is known for its unique coordination chemistry and has been extensively studied for its applications in catalysis and material science. The compound features a platinum center coordinated to phenylacetylene and two triphenylphosphine ligands, forming a square-planar geometry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Phenylacetylene)bis(triphenylphosphine)platinum typically involves the reaction of platinum precursors with phenylacetylene and triphenylphosphine. One common method is the reaction of potassium tetrachloroplatinate with triphenylphosphine to form bis(triphenylphosphine)platinum chloride, which is then reacted with phenylacetylene under controlled conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and reactant concentrations to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: (Phenylacetylene)bis(triphenylphosphine)platinum undergoes various types of reactions, including:

    Oxidation: The compound can participate in oxidation reactions, often facilitated by the platinum center.

    Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other ligands.

    Addition: The compound can undergo addition reactions with alkynes and other unsaturated compounds.

Common Reagents and Conditions: Reactions involving this compound often use reagents such as halides, alkynes, and phosphines. Typical conditions include moderate temperatures and the use of solvents like benzene or toluene .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with alkynes can yield various organoplatinum complexes, while substitution reactions can produce different platinum-phosphine derivatives .

Mechanism of Action

The mechanism of action of (Phenylacetylene)bis(triphenylphosphine)platinum involves the coordination of the platinum center to various substrates, facilitating reactions through activation of chemical bonds. The platinum center acts as a Lewis acid, stabilizing reaction intermediates and lowering activation energies. Molecular targets include unsaturated hydrocarbons and other ligands that can coordinate to the platinum center .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific coordination environment and the presence of phenylacetylene, which imparts distinct reactivity and luminescent properties. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound in both academic and industrial research .

Properties

CAS No.

14640-28-9

Molecular Formula

C44H36P2Pt

Molecular Weight

821.8 g/mol

IUPAC Name

ethynylbenzene;platinum;triphenylphosphane

InChI

InChI=1S/2C18H15P.C8H6.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-8-6-4-3-5-7-8;/h2*1-15H;1,3-7H;

InChI Key

PZZQFABBOFUAEH-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pt]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.